

An In-Depth Technical Guide to 4-Methoxy- β -nitrostyrene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxy-beta-nitrostyrene

Cat. No.: B1199639

[Get Quote](#)

This technical guide provides a comprehensive overview of 4-Methoxy- β -nitrostyrene, a compound of interest for researchers, scientists, and professionals in drug development. This document details its chemical identity, synthesis, and key biological activities, supported by experimental protocols and data.

Chemical Identity and Properties

4-Methoxy- β -nitrostyrene, a derivative of styrene, is characterized by a methoxy group and a nitroethenyl group attached to a benzene ring. It exists as geometric isomers, with the trans (E) isomer being the more stable and commonly studied form.

Identifier	Value	Reference
IUPAC Name	1-methoxy-4-(2-nitroethenyl)benzene	[1]
(E)-1-methoxy-4-(2-nitroethenyl)benzene (for trans-isomer)		
CAS Number	3179-10-0 (isomer unspecified)	[2] [3] [4]
	5576-97-6 (trans-isomer)	
Molecular Formula	C ₉ H ₉ NO ₃	[2] [3] [4]
Molecular Weight	179.17 g/mol	[2] [3] [4]
Appearance	Yellow needle-like or flake-like crystals	
Melting Point	86-88 °C (for trans-isomer)	
Solubility	Soluble in chloroform (25 mg/mL)	

Synthesis and Reactions

The primary method for synthesizing 4-Methoxy- β -nitrostyrene is the Henry reaction, a condensation reaction between an aldehyde and a nitroalkane.

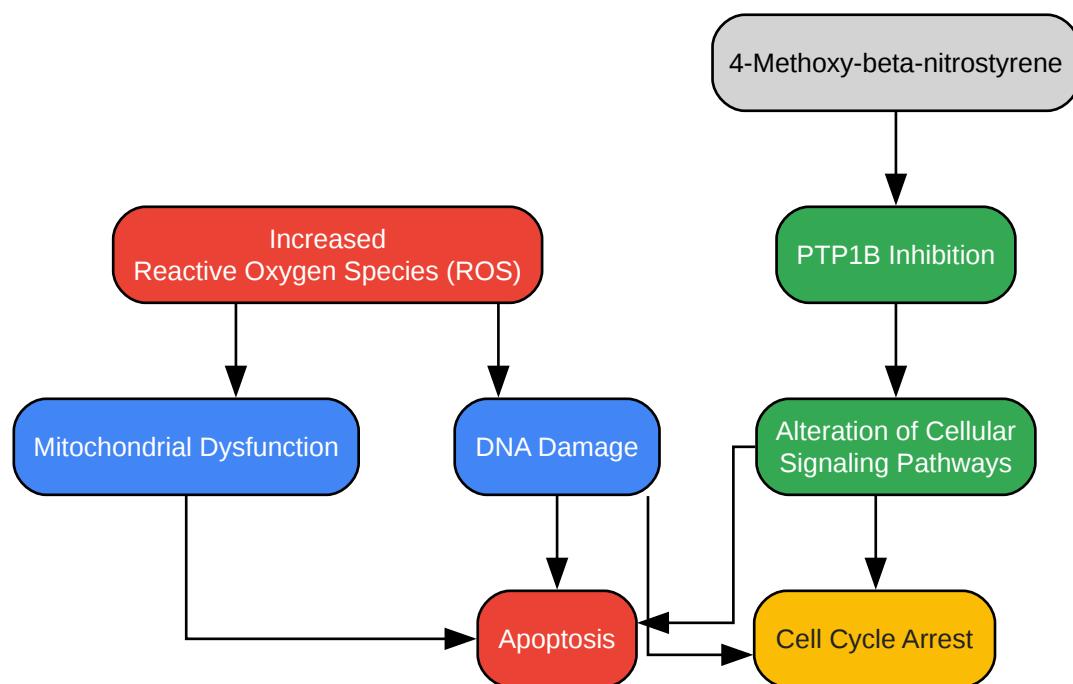
Experimental Protocol: Synthesis of (E)-1-methoxy-4-(2-nitrovinyl)benzene

This protocol describes a common method for the synthesis of the trans-isomer of 4-Methoxy- β -nitrostyrene.

Materials:

- 4-methoxybenzaldehyde
- Nitromethane

- Ammonium acetate
- Glacial acetic acid
- Ice water
- Ethyl acetate (EtOAc)
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexane and Ethyl acetate for eluent


Procedure:

- To a solution of ammonium acetate (2.4 equivalents) in acetic acid, add nitromethane (6.9 equivalents) followed by 4-methoxybenzaldehyde (1 equivalent).
- Reflux the mixture for six hours at 100°C.
- Cool the reaction mixture to room temperature and stir overnight.
- Pour the resulting solution into ice water and adjust the pH to 7 with a 2M aqueous solution of sodium hydroxide.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a yellow solid.
- Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired product.

Biological Activity and Signaling Pathways

Derivatives of β -nitrostyrene have demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Research suggests that the cytotoxic effects of these compounds in cancer cells are mediated through the induction of oxidative stress, leading to DNA damage and mitochondrial dysfunction. Furthermore, β -nitrostyrene derivatives have been identified as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key regulator in several signaling pathways.

A proposed signaling pathway for the anticancer activity of 4-Methoxy- β -nitrostyrene, based on studies of its derivatives, is illustrated below.

[Click to download full resolution via product page](#)

Proposed mechanism of action for 4-Methoxy- β -nitrostyrene.

Experimental Protocols for Biological Evaluation

To assess the biological activities of 4-Methoxy- β -nitrostyrene, a variety of in vitro assays can be employed. The following are representative protocols.

Cytotoxicity Assay (XTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

- Human cancer cell line (e.g., HCT116)
- Cell culture medium and supplements
- 96-well plates
- 4-Methoxy- β -nitrostyrene
- XTT labeling reagent
- Electron-coupling reagent
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of 4-Methoxy- β -nitrostyrene and incubate for the desired time period (e.g., 24, 48, 72 hours).
- Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent.
- Add the XTT labeling mixture to each well and incubate for 4 hours at 37°C.
- Measure the absorbance of the samples in a microplate reader at 450 nm with a reference wavelength of 650 nm.
- Calculate the percentage of cell viability relative to untreated control cells.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe to detect intracellular ROS levels.

Materials:

- Human cancer cell line
- 6-well plates
- 4-Methoxy- β -nitrostyrene
- 2',7'-dichlorofluorescin diacetate (DCFH-DA)
- Phosphate-buffered saline (PBS)
- Flow cytometer or fluorescence microscope

Procedure:

- Seed cells in 6-well plates and allow them to attach overnight.
- Treat the cells with 4-Methoxy- β -nitrostyrene for the desired time.
- Incubate the cells with 10 μ M DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
- Wash the cells twice with PBS.
- Analyze the fluorescence intensity of the cells using a flow cytometer or a fluorescence microscope.

Mitochondrial Membrane Potential (MMP) Assay

This assay uses a cationic dye to assess changes in mitochondrial membrane potential.

Materials:

- Human cancer cell line
- 96-well black-walled plates
- 4-Methoxy- β -nitrostyrene

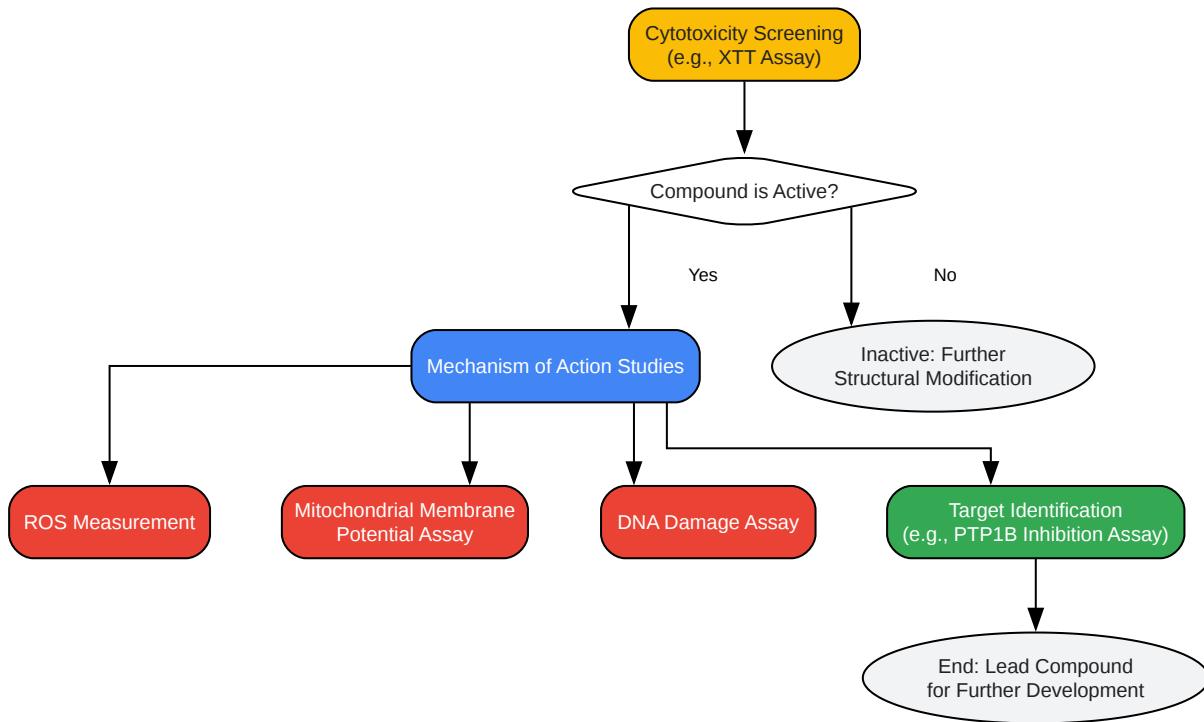
- JC-10 dye
- Fluorescence microplate reader

Procedure:

- Seed cells in a 96-well black-walled plate.
- Treat the cells with 4-Methoxy- β -nitrostyrene.
- Add the JC-10 dye to each well and incubate for 30 minutes at 37°C.
- Measure the fluorescence at both ~525 nm (green, monomers) and ~590 nm (red, aggregates).
- Calculate the ratio of red to green fluorescence as an indicator of mitochondrial membrane potential. A decrease in this ratio signifies depolarization.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This assay determines the inhibitory effect of the compound on PTP1B activity using a chromogenic substrate.


Materials:

- Recombinant human PTP1B enzyme
- Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)
- p-nitrophenyl phosphate (pNPP) as a substrate
- 4-Methoxy- β -nitrostyrene
- 96-well plates
- Microplate reader

Procedure:

- Add the assay buffer, PTP1B enzyme, and various concentrations of 4-Methoxy- β -nitrostyrene to the wells of a 96-well plate.
- Pre-incubate the mixture for 10 minutes at 37°C.
- Initiate the reaction by adding pNPP to each well.
- Incubate for 30 minutes at 37°C.
- Stop the reaction by adding 1 M NaOH.
- Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.
- Calculate the percentage of inhibition and determine the IC₅₀ value.

The following diagram illustrates a general workflow for evaluating the biological activity of 4-Methoxy- β -nitrostyrene.

[Click to download full resolution via product page](#)

Experimental workflow for the evaluation of 4-Methoxy- β -nitrostyrene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Assays for Mitochondria Function | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Mitochondrial Toxicity Assays [merckmillipore.com]
- 3. 3'-hydroxy-4'-methoxy- β -methyl- β -nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Methoxy- β -nitrostyrene [webbook.nist.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-Methoxy- β -nitrostyrene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1199639#4-methoxy-beta-nitrostyrene-cas-number-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com